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Compound of Interest

Compound Name: 6-(Hydroxymethyl)picolinonitrile

Cat. No.: B1283330 Get Quote

This guide provides a detailed spectroscopic comparison of 6-(hydroxymethyl)picolinonitrile
and its precursors, picolinonitrile and 6-methylpicolinonitrile. The analysis focuses on the

expected changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data as the functional groups on the picolinonitrile scaffold are modified.

This document is intended for researchers, scientists, and professionals in the field of drug

development to aid in the identification and characterization of these compounds.

Chemical Transformation Pathway
The synthetic route from picolinonitrile to 6-(hydroxymethyl)picolinonitrile typically involves a

two-step process. First, a methyl group is introduced to the pyridine ring of picolinonitrile to

form 6-methylpicolinonitrile. Subsequently, the methyl group of 6-methylpicolinonitrile is

oxidized to a hydroxymethyl group to yield the final product, 6-(hydroxymethyl)picolinonitrile.
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Caption: Synthetic pathway from precursors to 6-(hydroxymethyl)picolinonitrile.

Spectroscopic Data Comparison
The following table summarizes the predicted and reported spectroscopic data for 6-
(hydroxymethyl)picolinonitrile and its precursors. The data provided is based on predictive

models and publicly available databases, as experimental data for 6-
(hydroxymethyl)picolinonitrile is not widely available.
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Spectroscopic Data Picolinonitrile
6-

Methylpicolinonitrile

6-

(hydroxymethyl)picol

inonitrile

Molecular Formula C₆H₄N₂ C₇H₆N₂ C₇H₆N₂O

Molecular Weight 104.11 g/mol 118.14 g/mol 134.14 g/mol [1]

¹H NMR (ppm)
Pyridine ring protons

(δ 7.5-8.7)

Pyridine ring protons

(δ 7.3-7.7), Methyl

protons (s, ~δ 2.55)[2]

Pyridine ring protons

(δ 7.4-7.8), Methylene

protons (s, ~δ 4.7),

Hydroxyl proton (s,

broad)

¹³C NMR (ppm)

Pyridine ring carbons

(δ 120-155), Nitrile

carbon (δ ~118)

Pyridine ring carbons

(δ 120-160), Nitrile

carbon (δ ~118),

Methyl carbon (δ ~20)

Pyridine ring carbons

(δ 120-165), Nitrile

carbon (δ ~117),

Methylene carbon (δ

~64)

IR (cm⁻¹)

C≡N stretch (~2230),

C=N & C=C stretches

(~1600-1400)

C≡N stretch (~2230),

C-H stretch (alkane,

~2900-3000), C=N &

C=C stretches

(~1600-1400)

O-H stretch (broad,

~3200-3600), C-H

stretch (~2900-3000),

C≡N stretch (~2230),

C-O stretch (~1050)

Mass Spec (m/z) M⁺• at 104 M⁺• at 118 [M+H]⁺ at 135

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the

compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ 0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the

spectrum to singlets for each unique carbon atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl) to form a

thin film.

Background Spectrum: Record a background spectrum of the empty sample holder (or pure

KBr pellet/salt plates).

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is

common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less

volatile or thermally labile compounds.
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Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of the target compounds.
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Caption: General workflow for spectroscopic analysis.
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The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary

information that is crucial for the structural elucidation and differentiation of 6-
(hydroxymethyl)picolinonitrile and its precursors. The transition from picolinonitrile to 6-

methylpicolinonitrile is characterized by the appearance of signals corresponding to a methyl

group in the NMR and IR spectra, and an increase in the molecular weight. The subsequent

oxidation to 6-(hydroxymethyl)picolinonitrile introduces distinct spectroscopic features, most

notably the signals from the hydroxymethyl group in the ¹H and ¹³C NMR spectra, a broad O-H

stretching band in the IR spectrum, and a further increase in molecular weight. This guide

provides a foundational understanding of the expected spectroscopic characteristics of these

compounds, which is essential for researchers in the field of synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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